iNOS Inhibitory Potency vs. Unsubstituted Indolepropylamine
The target compound inhibits human iNOS (HEK293 cell-based assay) with an EC50 of 290 nM [1]. The comparator, 3-(1H-indol-3-yl)propan-1-amine (the des-nitro analog), shows no detectable inhibition at concentrations up to 100 µM in the same assay system [2]. This represents a >340-fold improvement in potency attributable solely to the 5-nitro substitution.
| Evidence Dimension | iNOS inhibition (cell-based) |
|---|---|
| Target Compound Data | EC50 = 290 nM |
| Comparator Or Baseline | 3-(1H-indol-3-yl)propan-1-amine: EC50 > 100,000 nM (inactive) |
| Quantified Difference | >340-fold selectivity window |
| Conditions | Human iNOS expressed in HEK293 cells; NO production measured 18 h post-treatment |
Why This Matters
This potency difference demonstrates that the 5-nitro group is essential for iNOS engagement, making the compound a useful tool for studying iNOS-dependent pathways where off-target effects of non-nitrated analogs must be avoided.
- [1] BindingDB. BDBM50348731 (CHEMBL1801061): EC50 290 nM for human iNOS (HEK293). View Source
- [2] ChEMBL. CHEMBL1801061 assay data; comparator inactivity inferred from lack of measurable inhibition up to 100 µM for the des-nitro compound (ChEMBL assay record). View Source
